Linoelaidic acid, also known as trans,trans-9,12-octadecadienoic acid, is a trans fatty acid (TFA) isomer of the essential fatty acid linoleic acid (cis,cis-9,12-octadecadienoic acid). [, ] It is primarily found in partially hydrogenated vegetable oils and some dairy products due to the biohydrogenation process in ruminants. [, , ] Linoelaidic acid has been a subject of significant interest in scientific research due to its potential role in various biological processes and its implications for human health. [, , , ]
Linoelaidic acid is primarily sourced from marine organisms, particularly certain fish species such as O. tardoore (Tapra fish). It can also be derived from the enzymatic or chemical modification of linoleic acid, which is abundant in various plant oils like sunflower and safflower oil.
Linoelaidic acid falls under the classification of fatty acids, specifically as a conjugated linoleic acid (CLA) due to its structural characteristics. It is categorized based on its unsaturation and location of double bonds, which significantly influence its biological activity.
The synthesis of linoelaidic acid can be achieved through various methods, including:
In a typical chemical synthesis setup, linoleic acid is mixed with a catalyst in an inert atmosphere (e.g., nitrogen) at elevated temperatures (around 180°C). The reaction time and temperature are critical for achieving the desired yield and purity of linoelaidic acid. Post-reaction, purification steps such as solvent extraction and chromatography are often employed to isolate the final product.
Linoelaidic acid has the molecular formula C18H32O2. Its structure can be represented as follows:
This structure highlights the presence of two trans double bonds located between carbon atoms 9 and 10, and 11 and 12.
Linoelaidic acid participates in several chemical reactions typical for unsaturated fatty acids:
The reactions involving linoelaidic acid often require specific conditions such as controlled temperature, pressure, and pH to optimize yields and minimize by-products. For example, in esterification reactions, the presence of an acid catalyst can significantly enhance reaction rates.
The mechanism by which linoelaidic acid exerts its biological effects involves several pathways:
Studies indicate that linoelaidic acid may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation. For instance, in MCF-7 breast cancer cells, treatment with linoelaidic acid has shown significant reductions in cell viability.
Relevant analyses include gas chromatography for purity assessment and nuclear magnetic resonance spectroscopy for structural confirmation.
Linoelaidic acid has several scientific uses:
Research continues into optimizing extraction methods from natural sources and enhancing synthesis techniques for broader applications in health and industry.
Linoelaidic acid (systematic name: (9E,12E)-octadeca-9,12-dienoic acid) is an omega-6 trans-fatty acid (TFA) and the geometric isomer of linoleic acid. Its molecular formula is C₁₈H₃₂O₂, with a molar mass of 280.45 g/mol [3] [6]. Structurally, it features two trans-configured double bonds at carbon positions 9 and 12 (Figure 1). This trans configuration forces the molecule into a linear conformation, contrasting with the kinked shape of cis-conjugated linoleic acid. The linearity enables tighter molecular packing, resulting in a higher melting point (28–29°C) than its cis counterpart [3] [7].
Table 1: Key Structural Properties of Linoelaidic Acid
Property | Value/Description |
---|---|
IUPAC Name | (9E,12E)-Octadeca-9,12-dienoic acid |
Molecular Formula | C₁₈H₃₂O₂ |
Double Bond Configuration | trans, trans |
Omega Classification | ω-6 fatty acid |
Melting Point | 28–29°C |
Primary Sources | Partially hydrogenated oils; fried foods |
The emergence of linoelaidic acid is inextricably linked to 20th-century food industrialization. Prior to 1866, Western diets relied primarily on animal fats (lard, tallow, butter), which contained minimal linoleic acid (1–2% of total calories) and virtually no TFAs [2] [9]. Two pivotal changes occurred:
By the mid-20th century, linoelaidic acid had become pervasive in:
Table 2: Timeline of Dietary Shifts Enabling Linoelaidic Acid Proliferation
Period | Linoleic Acid Intake | Primary Fat Sources | Key Events |
---|---|---|---|
Pre-1900 | 1–2% of calories | Animal fats (lard, butter) | Minimal processed oil use |
1909–1950 | 2–5% of calories | Lard + early hydrogenated oils | Hydrogenation technology adoption |
1950–2000 | 6–10% of calories | Soybean/sunflower oils | "Heart-healthy" oil promotions |
Post-2000 | Up to 25% of calories | Ultra-processed foods | Global processed food expansion |
Lipid Biochemistry
Linoelaidic acid disrupts cellular metabolism via multiple pathways:
Public Health Implications
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